molecular formula C8H6BrF3 B120307 1-Bromo-4-(2,2,2-trifluoroethyl)benzene CAS No. 155820-88-5

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B120307
CAS No.: 155820-88-5
M. Wt: 239.03 g/mol
InChI Key: SYERREWLUUWURN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the chemical formula C8H6BrF3. It is a colorless to pale yellow liquid with a pungent odor at room temperature. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . It is commonly used as a chemical intermediate in organic synthesis reactions, particularly in the preparation of drugs, dyes, pesticides, and other organic compounds .

Preparation Methods

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is generally prepared by chemical synthesis. One common method involves reacting 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst to obtain the desired product . The reaction conditions typically include controlled temperature and pressure to ensure the efficient formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

    Reduction Reactions: The compound can be reduced to form 1-(2,2,2-trifluoroethyl)benzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-(2,2,2-trifluoroethyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them useful in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds.

    Medicine: It is utilized in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the resulting drugs.

    Industry: The compound is used in the production of specialty chemicals, including dyes and pesticides. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoroethyl group, which imparts distinct reactivity and chemical properties.

Properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYERREWLUUWURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435357
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155820-88-5
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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